1H-Pyrano[3,4-C]pyridine

Regiochemistry Synthetic Methodology Heterocyclic Chemistry

Sourcing the unsubstituted pyrano[3,4-c]pyridine parent ring system is a persistent bottleneck for medicinal chemistry teams exploring AcrB efflux-pump inhibitors or neurotropic agents. This scaffold (CAS 253-47-4) is the validated starting point for MBX2319-type EPIs and diamino-pyrano[3,4-c]pyridines with GABA-ergic activity. Procuring the unsaturated parent core - rather than the dihydro analog - secures a 1.7-fold lower log P and ~15% higher TPSA, directly favoring CNS permeability. Key supply advantages: (i) ≥95% HPLC purity, crystalline solid; (ii) C5-cyano, C8-morpholino, and C6-thioether vectors remain open for systematic SAR; (iii) single-point modifications yield ≥10-fold variation in MPC₄. Custom synthesis and bulk packaging are available on request.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 253-47-4
Cat. No. B15498435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrano[3,4-C]pyridine
CAS253-47-4
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1C2=C(C=CN=C2)C=CO1
InChIInChI=1S/C8H7NO/c1-3-9-5-8-6-10-4-2-7(1)8/h1-5H,6H2
InChIKeyVMFFMKAUWKVZTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrano[3,4-c]pyridine: Core Scaffold for Drug Discovery


1H-Pyrano[3,4-c]pyridine (CAS 253-47-4, C₈H₇NO, MW 133.15 g/mol) is the unsubstituted parent ring system of the pyrano[3,4-c]pyridine class, in which a pyran ring is fused to the 3,4‑positions of a pyridine nucleus . This scaffold serves as the entry point for a family of derivatives that have demonstrated neurotropic, antibacterial efflux‑pump inhibitory, and antiproliferative activities [1][2]. The compound is typically supplied as a crystalline solid with ≥95% purity (HPLC) and is used as a key intermediate in academic and industrial medicinal chemistry programs.

Workflow Medicinal chemistry library synthesis and scaffold elaboration
Selection Unsubstituted parent ring system for regioselective functionalization
Context Reported neurotropic, antibacterial efflux-pump, and antiproliferative derivative programs

Why 1H-Pyrano[3,4-c]pyridine Is Irreplaceable


The position of the pyran–pyridine ring fusion critically determines the scaffold’s reactivity, physicochemical profile, and biological target engagement. For example, 1H-pyrano[3,4-c]pyridine differs from its [4,3-b]-isomer in the regiochemical outcome of key synthetic steps, leading to different product distributions [1]. Compared to its 3,4-dihydro analog (CAS 126474-00-8), the fully unsaturated parent ring exhibits a 1.7‑fold lower predicted log P (0.5 vs. 0.85) and a 15% higher topological polar surface area, directly impacting solubility and membrane permeability . When the scaffold is elaborated into active species, such as the efflux‑pump inhibitor MBX2319, at least a 10‑fold variation in minimum potentiation concentration (MPC₄) is observed across single‑position modifications, demonstrating that the unsubstituted core provides a uniquely tunable and non‑substitutable starting point [2].

Regioisomer 1H-pyrano[4,3-b]pyridine isomer yields different product distributions and may shift target engagement
Dihydro analog 3,4-Dihydro analog shows higher log P and lower TPSA, altering solubility and membrane permeability profile
Derivative Single-position modifications can shift minimum potentiation concentration, requiring core re-optimization

1H-Pyrano[3,4-c]pyridine: Head-to-Head Evidence


Regioselective Synthesis Improves Yield and Purity

In a systematic study of the condensation of 2,2-dimethyltetrahydro-4H-pyran-4-one with enamines and subsequent cyclocondensation with 2-cyanoacetamide, the yield of the desired 6-oxopyrano[3,4-c]pyridine isomers was increased by 5–15% relative to earlier literature protocols [1]. Importantly, this optimization suppressed the formation of the regioisomeric pyrano[4,3-b]pyridines 7 and 8, which were identified as contaminants when aromatic or alkyl substituents were present, while the fourth possible isomer (pyrano[4,3-b]pyridine 9) could not be detected at all [1].

Regioselective synthesis
Cross-study comparable
+5 to +15 percentage points isolated yield
Supports higher-efficiency procurement route
Yield depends on substitution pattern; Knoevenagel conditions
Regiochemistry Synthetic Methodology Heterocyclic Chemistry

Physicochemical Advantage Over Dihydro Analog

The fully unsaturated 1H-pyrano[3,4-c]pyridine (CAS 253-47-4) displays a predicted log P of ≈0.5 and a topological polar surface area (TPSA) of ~22 Ų, whereas its saturated 3,4-dihydro analog (CAS 126474-00-8) shows a predicted log P of 0.85 and a TPSA of ~19 Ų . The 0.35‑unit log P difference translates to a 2.2‑fold difference in estimated aqueous solubility, while the 15% larger TPSA of the unsaturated scaffold enhances prospects for blood–brain barrier penetration in CNS‑oriented programs .

Physicochemical profile
Data to verify
Δlog P −0.35 vs. dihydro analog; TPSA 15% higher
Scaffold selection may affect solubility and permeability predictions
Predicted values; experimental confirmation advised
Physicochemical Properties Scaffold Differentiation Early-Stage Drug Design

MBX2319: Superior Efflux Pump Inhibition vs. Other Chemotypes

MBX2319 (a 3,3-dimethyl-5-cyano-8-morpholino-6-phenethylthio derivative of 1H-pyrano[3,4-c]pyridine) is structurally distinct from other Gram‑negative efflux pump inhibitors such as 1‑(1‑naphthylmethyl)-piperazine (NMP), phenylalanylarginine‑β‑naphthylamide (PAβN), and the pyridopyrimidine class [1]. At 3.1 μM, MBX2319 reduced the MIC of levofloxacin against Escherichia coli AB1157 by 4‑fold, whereas NMP and PAβN achieved only 2‑fold reductions at the same concentration [1]. Furthermore, optimized analogs 22d–f, 22i and 22k within the pyrano[3,4-c]pyridine series were significantly more effective than MBX2319, with MPC₄ values (minimum concentration needed for 4‑fold potentiation) as low as 0.78 μM, representing a >10‑fold improvement over the parent [1].

Efflux pump inhibition
Head-to-head
4-fold MIC reduction (MBX2319) vs. 2-fold (NMP/PAβN); lead MPC₄ 0.78 μM
Reported AcrB efflux pump inhibition context
E. coli AB1157, levofloxacin co-administration
Antimicrobial Resistance Efflux Pump Inhibitors Gram‑Negative Bacteria

Anticonvulsant Efficacy and Sedative Profile vs. Diazepam

Diamino derivatives of pyrano[3,4-c]pyridine were evaluated in the corazole‑induced seizure model in mice [1]. At equimolar doses (50 mg/kg, i.p.), the lead 6,8-diamino compound completely prevented clonic seizures, matching the protection afforded by diazepam at the same dose [1]. However, in the open‑field test, the pyrano[3,4-c]pyridine derivative reduced locomotor activity by 62%, whereas diazepam reduced activity by only 28%, indicating a more pronounced sedative component that may be exploitable for antipsychotic applications [1].

CNS model response
Head-to-head
Equivalent seizure protection; 62% vs. 28% locomotor reduction
Reported anticonvulsant and sedative endpoint context
Mouse corazole model; equimolar dosing vs. diazepam
Neurotropic Activity Anticonvulsant CNS Drug Discovery

1H-Pyrano[3,4-c]pyridine Application Scenarios


Gram-Negative Efflux Pump Inhibitor Development

Teams developing novel efflux pump inhibitors should select the parent 1H-pyrano[3,4-c]pyridine scaffold because only this ring system has yielded AcrB inhibitors (exemplified by MBX2319) that potentiate fluoroquinolones and β‑lactams in Enterobacteriaceae [2]. Synthetic elaboration of the core allows systematic exploration of the C5‑cyano, C8‑morpholino, and C6‑thioether vectors, which govern the binding to the hydrophobic trap of AcrB, a feature absent from piperazine‑ or pyridopyrimidine‑based EPIs [2].

CNS Anticonvulsant & Antipsychotic Lead Generation

The neurotropic activity of diamino‑pyrano[3,4-c]pyridines has been directly benchmarked against diazepam, showing equivalent anticonvulsant efficacy but a distinctive sedative‑hypnotic profile that can be therapeutically leveraged [3]. Researchers can procure the parent scaffold to generate focused libraries targeting GABA‑ergic or non‑GABA pathways, with the confidence that the unsaturated core provides a lower log P and higher TPSA than the dihydro analog, favoring CNS penetration .

Methodology for Late-Stage Heterocycle Functionalization

The regioselective synthesis of pyrano[3,4-c]pyridine has been a benchmark for developing new annulation methodologies (e.g., BF₃·OEt₂‑mediated tandem annulation and enamine‑based cyclocondensations) that achieve 5–15% yield improvements and suppress undesired regioisomers [1]. The parent compound thus serves as an ideal substrate for demonstrating the utility of novel one‑pot, multicomponent reactions aimed at constructing complex fused heterocycles.

Scaffold Hopping in Kinase and GPCR Projects

When considering a scaffold‑hop from benzofused chromeno[3,4-c]pyridine or tetrahydroisoquinoline templates, the pyrano[3,4-c]pyridine core offers a 20–30% lower molecular weight and a 0.5–1.0 unit lower log P, which can improve ligand efficiency metrics . Procurement of the parent ring allows medicinal chemistry teams to quickly validate this scaffold‑hop hypothesis before investing in costly parallel synthesis.

Application
Selection Property
Validation Focus
Gram-negative efflux pump inhibitor research
AcrB efflux pump inhibitor scaffold
Potentiation of fluoroquinolones and β-lactams in Enterobacteriaceae
CNS pathway-response studies
Anticonvulsant and sedative endpoint profile
GABA-ergic or non-GABA pathway differentiation vs. diazepam
Synthetic methodology development
Regioselective annulation substrate
Yield improvement and regioisomer suppression in heterocycle synthesis
Scaffold-hopping validation
Lower log P and molecular weight core
Ligand efficiency metrics vs. benzofused or tetrahydroisoquinoline templates
All applications are research-use contexts; validation endpoints require model-specific confirmation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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